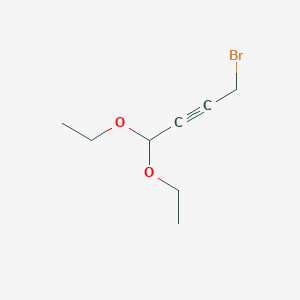

4-Bromo-1,1-diethoxybut-2-yne

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13BrO2 |

|---|---|

Molecular Weight |

221.09 g/mol |

IUPAC Name |

4-bromo-1,1-diethoxybut-2-yne |

InChI |

InChI=1S/C8H13BrO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-4,7H2,1-2H3 |

InChI Key |

BCOCYOCOHFEFGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C#CCBr)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 1,1 Diethoxybut 2 Yne

Strategies for the Construction of the 1,1-Diethoxy-2-yne Moiety

The 1,1-diethoxy-2-yne functional group serves as a masked aldehyde, making it a valuable synthon in organic chemistry. Its creation is a critical first step in the synthesis of the target compound.

A classical and robust method for forming alkynyl acetals involves the reaction of an alkynyl organometallic species with an orthoformate, typically triethyl orthoformate. The organometallic reagent, acting as a nucleophile, attacks the electrophilic carbon of the orthoformate.

The synthesis of a related compound, 4,4-diethoxybut-1-yne, has been achieved by reacting the Grignard derivative of propargyl bromide with an orthoformate. orgsyn.org Similarly, organoaluminum reagents, which can be prepared from propargyl bromide, have been shown to provide superior results in some cases for these substitution reactions. orgsyn.org For the synthesis of the but-2-yne backbone, an organometallic derivative of propyne (B1212725) would be the logical starting material.

The general reaction is as follows: CH3-C≡C-M + HC(OEt)3 → CH3-C≡C-CH(OEt)2 + M-OEt (where M = MgBr, AlR2, etc.)

| Organometallic Reagent | Orthoformate | Typical Conditions | Reported Yield (Analogous Compounds) | Reference |

|---|---|---|---|---|

| Propargylmagnesium bromide | Phenyl diethyl orthoformate | Ether solvent | 55% | orgsyn.org |

| Propargylaluminum sesquibromide | Triethyl orthoformate | Not specified | Superior to Grignard | orgsyn.org |

| Propargylmagnesium bromide | Acetyl diethyl orthoformate | Not specified | 74% | orgsyn.org |

Modern synthetic chemistry has seen the rise of photoredox catalysis as a powerful tool for forming complex bonds under mild conditions. nih.govsemanticscholar.org This approach utilizes visible light to trigger single-electron transfer events, enabling novel transformations. semanticscholar.org While direct photoredox-catalyzed acetalation of alkynyl bromides is not a widely documented standard procedure, related dual catalytic systems have shown immense utility in functionalizing terminal alkynes. nih.govsemanticscholar.orgorganic-chemistry.org

For instance, synergistic photoredox and metal catalysis (e.g., Nickel, Gold) can facilitate various additions to the alkyne C-H bond. semanticscholar.orgorganic-chemistry.org These methods allow for hydroacylation, alkylarylation, and arylation of terminal alkynes with high efficiency and control. nih.govsemanticscholar.orgorganic-chemistry.orgresearchgate.net Although a direct pathway for acetalation via this method is less common, the principles of activating alkynes through photoredox catalysis suggest potential for future development in this area. Such a method would offer a milder alternative to traditional organometallic routes.

Introduction and Functionalization of the C4 Bromine Atom

Once the 1,1-diethoxybut-2-yne precursor is synthesized, the next critical step is the introduction of a bromine atom at the C4 position (the methyl group). This requires a selective reaction that does not affect the alkyne or the acetal (B89532).

The target transformation is a propargylic bromination, converting a C≡C-CH3 group to a C≡C-CH2Br group. This is analogous to allylic bromination and is typically achieved using reagents that can provide a low concentration of elemental bromine, favoring a radical pathway over electrophilic addition to the alkyne.

A common and effective reagent for this purpose is N-Bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions. The reaction proceeds via a propargyl radical intermediate, which is resonance-stabilized.

An alternative strategy involves starting with a precursor containing a hydroxyl group, such as 4-hydroxy-1,1-diethoxybut-2-yne. This alcohol can then be converted to the corresponding bromide. A well-established method for this transformation is the use of phosphorus tribromide (PBr3). This approach was successfully used in the synthesis of 4-bromo-1-butyne (B1278893) from 3-butyn-1-ol. chemicalbook.com

| Precursor | Reagent | Reaction Type | Typical Conditions | Reference (Analogous Reactions) |

|---|---|---|---|---|

| 1,1-Diethoxybut-2-yne | N-Bromosuccinimide (NBS), AIBN | Radical Propargylic Bromination | Reflux in CCl4 | General Method |

| 4-Hydroxy-1,1-diethoxybut-2-yne | Phosphorus Tribromide (PBr3) | Functional Group Interconversion | Anhydrous ether, 0°C | chemicalbook.com |

| 4-Hydroxy-1,1-diethoxybut-2-yne | Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3) | Appel Reaction | Dichloromethane, 0°C to RT | General Method |

Halogen exchange reactions provide another route to the desired 4-bromo product, typically starting from a chloro or iodo precursor. societechimiquedefrance.fr The Finkelstein reaction is a classic example, though it is primarily used for synthesizing alkyl iodides. The analogous conversion of an alkyl chloride to an alkyl bromide can be achieved using a bromide salt like sodium bromide or lithium bromide. societechimiquedefrance.fr The success of this equilibrium-based reaction often depends on the relative solubility of the halide salts in the chosen solvent, or by using a large excess of the brominating agent. societechimiquedefrance.fr

Catalysts such as quaternary onium salts can be employed to facilitate these reactions, particularly in biphasic systems. societechimiquedefrance.fr For instance, the conversion of various alkyl chlorides to their corresponding bromides can be achieved using ethyl bromide as both a reagent and solvent, catalyzed by a bromide salt in a polar aprotic medium. societechimiquedefrance.fr

Chemo- and Regioselective Synthesis Considerations for 4-Bromo-1,1-diethoxybut-2-yne (B6249877)

Achieving a successful synthesis of this compound hinges on careful control of selectivity at each step.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this synthesis, the primary challenge is during the bromination step. The precursor, 1,1-diethoxybut-2-yne, contains both a propargylic methyl group and a carbon-carbon triple bond.

Challenge : Electrophilic addition of bromine (Br2) across the triple bond is a potential side reaction that would yield a dibromoalkene. masterorganicchemistry.com

Solution : To favor the desired propargylic bromination, radical conditions are employed. Using N-Bromosuccinimide (NBS) with a radical initiator ensures a very low concentration of Br2, which suppresses the electrophilic addition pathway and promotes the radical chain mechanism at the propargylic position. frontiersin.org The acetal group is generally stable under these conditions but is sensitive to acid, so reaction conditions that generate strong acids must be avoided.

Regioselectivity concerns the specific location of bond formation.

Challenge : In the initial construction of the acetal, the reaction of the organometallic reagent must occur at the orthoformate carbon and not elsewhere. This is generally a highly reliable and selective reaction.

Challenge : During bromination, the reaction must occur exclusively at the C4 position. The propargylic position is activated towards radical abstraction, making it the most likely site of reaction under the correct conditions, thus ensuring high regioselectivity.

By carefully selecting reagents and conditions that favor radical substitution over electrophilic addition, the chemo- and regioselective synthesis of this compound can be achieved effectively.

Advanced Synthetic Approaches to the this compound Scaffold

The synthesis of the this compound scaffold, a valuable bifunctional building block, can be achieved through several advanced synthetic methodologies. These approaches often involve a multi-step sequence, beginning with the formation of a core acetylenic acetal followed by a terminal halogenation. More convergent strategies aim to construct the molecule in a more streamlined fashion.

A prevalent strategy commences with the synthesis of propargyl aldehyde diethyl acetal (3,3-diethoxy-1-propyne), a key precursor. One established method to obtain this intermediate is through the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal. orgsyn.org This elimination reaction is typically effected using a strong base. An alternative and efficient route to acetylenic acetals involves the reaction of organometallic derivatives of acetylene (B1199291) with orthoformates. For instance, the Grignard reagent of propargyl bromide can be reacted with triethyl orthoformate to yield the desired acetal. orgsyn.org

Once the 1,1-diethoxy-2-butyne core structure is in hand, the crucial step is the introduction of the bromine atom at the terminal position of the alkyne. A widely employed and effective method for the synthesis of 1-bromoalkynes is the reaction of the corresponding terminal alkyne with an electrophilic bromine source, such as N-bromosuccinimide (NBS). This reaction is often catalyzed by a silver salt, typically silver nitrate (B79036) (AgNO₃), in a suitable solvent like acetone. nih.govreddit.com The silver cation is believed to act as a π-acid, activating the alkyne towards electrophilic attack.

Another advanced approach for the terminal bromination of alkynes involves oxidative halogenation. This method utilizes a simple alkali metal halide, such as sodium bromide (NaBr), in the presence of an oxidizing agent. organic-chemistry.org For example, reagents like chloramine-B can facilitate this transformation under mild conditions, offering an alternative to heavy metal catalysts. organic-chemistry.org

More sophisticated and convergent strategies may involve a one-pot procedure starting from a suitable aldehyde precursor to directly yield the bromoalkyne. semanticscholar.org Such methods often proceed through a 1,1-dihaloalkene intermediate, which is then converted to the 1-bromoalkyne. While highly efficient, these one-pot procedures may require careful optimization of reaction conditions to be applied to the specific 1,1-diethoxybut-2-yne scaffold.

The table below summarizes representative conditions for the key bromination step of a terminal alkyne, which is analogous to the final step in the synthesis of this compound.

| Reagents | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | Acetone | 2 hours | Good to High | nih.gov |

| Sodium Bromide (NaBr) | Chloramine-B | Not Specified | Not Specified | Very Good | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Triethylamine | Not Specified | 1-5 minutes | Good | organic-chemistry.org |

Reactivity and Mechanistic Investigations of 4 Bromo 1,1 Diethoxybut 2 Yne

Transformations Involving the Internal Alkyne Functional Group

The internal alkyne of 4-Bromo-1,1-diethoxybut-2-yne (B6249877) is a region of high electron density, making it susceptible to attack by electrophiles and a versatile handle for transition metal-catalyzed reactions.

Electrophilic Addition Reactions

Electrophilic addition reactions to alkynes proceed by the attack of an electrophile on the π-system of the triple bond, typically forming a vinylic carbocation or a bridged intermediate, which is then intercepted by a nucleophile.

Halogenation (e.g., Bromine, Chlorine Addition)

The halogenation of internal alkynes, such as the one in this compound, involves the addition of a halogen molecule (e.g., Br₂ or Cl₂) across the triple bond. The reaction generally proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the side opposite the bridging halogen, resulting in a stereoselective anti-addition. This mechanistic pathway leads to the formation of a (E)-dihaloalkene as the primary product. Further addition of a second equivalent of the halogen can occur, leading to a tetrahaloalkane, but the reaction can typically be controlled to isolate the dihaloalkene.

The expected products from the monohalogenation of this compound are detailed in the table below.

| Starting Material | Reagent | Product Name | Product Structure |

| This compound | Bromine (Br₂) | (E)-1,2,4-Tribromo-3,3-diethoxybut-1-ene | Br-CH=C(Br)-CH(OCH₂CH₃)₂ |

| This compound | Chlorine (Cl₂) | (E)-1-Bromo-2,3-dichloro-4,4-diethoxybut-2-ene | Cl-CH=C(Cl)-CH(OCH₂CH₃)₂ |

Hydrohalogenation

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) across the alkyne. The reaction is initiated by the protonation of the triple bond by the acid, which forms a vinylic carbocation intermediate. For an unsymmetrical internal alkyne, two possible carbocation intermediates can be formed. The stability of these intermediates dictates the regioselectivity of the reaction.

In the case of this compound, protonation can occur at either C-2 or C-3. The proximity of the electron-withdrawing bromoethyl group and the diethoxy group influences the relative stability of the resulting carbocations. The subsequent attack by the halide anion on the carbocation yields the vinyl halide product. Without specific experimental data, it is plausible that a mixture of regioisomers would be formed.

| Starting Material | Reagent | Potential Product 1 | Potential Product 2 |

| This compound | Hydrogen Bromide (HBr) | 2,4-Dibromo-1,1-diethoxybut-2-ene | 3,4-Dibromo-1,1-diethoxybut-2-ene |

| This compound | Hydrogen Chloride (HCl) | 4-Bromo-2-chloro-1,1-diethoxybut-2-ene | 4-Bromo-3-chloro-1,1-diethoxybut-2-ene |

Transition Metal-Catalyzed Alkyne Functionalizations

Transition metals, particularly palladium and gold, are powerful catalysts for a vast array of alkyne transformations, enabling the formation of complex molecular architectures under mild conditions.

Palladium-Catalyzed Transformations

Palladium complexes are highly versatile catalysts for the functionalization of alkynes. While the primary alkyl bromide in this compound is a potential site for classical cross-coupling reactions, the internal alkyne itself can participate in various palladium-catalyzed transformations. These reactions often involve the coordination of the palladium center to the π-system of the alkyne, activating it towards subsequent steps. Examples of such transformations include carbopalladation, where a carbon-palladium bond adds across the alkyne, and various cyclization cascades. The specific outcome would be highly dependent on the reaction partners and the ligand environment of the palladium catalyst.

Gold-Catalyzed Transformations

Gold catalysts, typically cationic gold(I) species, are exceptional π-Lewis acids with a strong affinity for activating carbon-carbon multiple bonds. pnrjournal.combeilstein-journals.orgnih.gov Gold(I) complexes can activate the alkyne moiety of this compound, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov Depending on the reaction conditions and the presence of internal or external nucleophiles, various transformations can be envisaged. For instance, in the presence of water or an alcohol, a gold-catalyzed hydration or alkoxylation could lead to the formation of a β-keto acetal (B89532) or its enol ether equivalent. Intramolecularly, if a suitable nucleophile were tethered to the molecule, gold catalysis could facilitate complex cycloisomerization reactions to form heterocyclic structures. nih.gov

Reactions at the Carbon-Bromine Center

The carbon-bromine bond in this compound is a key site for a variety of transformations, including nucleophilic substitutions, formation of organometallic reagents, and cross-coupling reactions.

The propargylic position of the bromine atom in this compound makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The SN2 pathway, favored by strong, unhindered nucleophiles and polar aprotic solvents, would lead to direct displacement of the bromide ion. nbinno.com In contrast, an SN1 mechanism, which proceeds through a stabilized propargyl cation intermediate, could be favored under conditions that promote ionization of the C-Br bond, such as the use of a polar protic solvent.

The carbon-bromine bond in this compound can be utilized to form organometallic reagents. Reaction with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding Grignard reagent, (1,1-diethoxybut-2-yn-4-yl)magnesium bromide. masterorganicchemistry.comlibretexts.orglibretexts.org Similarly, treatment with two equivalents of lithium metal would lead to the formation of the organolithium reagent, (1,1-diethoxybut-2-yn-4-yl)lithium. masterorganicchemistry.comlibretexts.org

These organometallic reagents are powerful nucleophiles and strong bases. youtube.com Their subsequent reactivity is vast, with a primary application being the formation of new carbon-carbon bonds through reaction with electrophiles. For instance, they can react with carbonyl compounds (aldehydes and ketones) to form secondary and tertiary alcohols, respectively. libretexts.orglibretexts.org

Table 3: Formation and Subsequent Reactions of Organometallic Reagents from this compound

| Organometallic Reagent | Formation Conditions | Electrophile | Product |

| (1,1-Diethoxybut-2-yn-4-yl)magnesium bromide | Mg, Diethyl Ether or THF masterorganicchemistry.comlibretexts.org | Formaldehyde | 1,1-Diethoxypent-3-yn-5-ol |

| (1,1-Diethoxybut-2-yn-4-yl)lithium | 2 Li, Pentane or Hexane (B92381) masterorganicchemistry.comlibretexts.org | Acetone | 2-(1,1-Diethoxybut-2-yn-4-yl)propan-2-ol |

It is crucial to carry out these reactions under anhydrous conditions, as both Grignard and organolithium reagents are highly reactive towards water and other protic sources. masterorganicchemistry.comyoutube.com

The carbon-bromine bond in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. researchgate.net Palladium and nickel are the most common catalysts for these transformations. researchgate.net Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Negishi coupling (with organozinc reagents) could be employed to introduce new carbon-based substituents at the propargylic position. nbinno.com These reactions typically proceed with high efficiency and functional group tolerance, allowing for the synthesis of complex molecular architectures.

Table 4: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | 1,1-Diethoxy-4-phenylbut-2-yne |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 1,1-Diethoxy-6-phenylhexa-2,4-diyne |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 1,1-Diethoxy-4-phenylbut-2-yne |

Chemical Transformations of the 1,1-Diethoxy Acetal Group

The 1,1-diethoxy acetal group in this compound is a versatile functionality that can undergo several key transformations. These reactions are central to its application as a synthetic building block, enabling the introduction of a butynal fragment into more complex molecular architectures.

Controlled Hydrolysis to Aldehyde Derivatives

The hydrolysis of the 1,1-diethoxy acetal in this compound to its corresponding aldehyde, 4-bromo-2-butynal, is a fundamental transformation. This reaction is typically carried out under acidic conditions in the presence of water. organicchemistrytutor.com The general mechanism for acid-catalyzed acetal hydrolysis involves a series of reversible steps. youtube.com

The process begins with the protonation of one of the ethoxy oxygen atoms by an acid catalyst, which converts the ethoxy group into a good leaving group (ethanol). libretexts.orgyoutube.com Subsequent departure of the ethanol (B145695) molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. libretexts.org This intermediate is then attacked by a water molecule, a nucleophilic step that is typically rate-determining. libretexts.org A final deprotonation step yields the hemiacetal, which then undergoes a similar sequence of protonation, elimination of a second ethanol molecule, and deprotonation to afford the final aldehyde product.

The controlled nature of this hydrolysis is crucial in multi-step syntheses, allowing for the unmasking of the aldehyde at a specific and desired stage of a synthetic sequence. libretexts.org The reaction conditions can be tuned to achieve efficient conversion while minimizing potential side reactions involving the bromoalkyne functionality.

Table 1: General Conditions for Acetal Hydrolysis

| Catalyst | Solvent System | Temperature | Notes |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, THF/Water, Acetone/Water | Room Temperature to Reflux | The most common method. Reaction progress can be monitored by TLC or GC. |

| Lewis Acids (e.g., TMSI) | Aprotic Solvents (e.g., CH₂Cl₂) | Varies | Can offer milder conditions for sensitive substrates. |

| Solid Acid Catalysts | Organic Solvents | Varies | Can simplify workup procedures. |

This table presents generalized conditions for acetal hydrolysis and specific conditions for this compound would require experimental optimization.

Transacetalation and Acetal Exchange Reactions

Transacetalation, or acetal exchange, is a reaction in which the alkoxy groups of an acetal are replaced by different alkoxy groups from another alcohol or diol. This process is also typically acid-catalyzed and proceeds through a mechanism similar to hydrolysis, involving the formation of an oxonium ion intermediate.

In the context of this compound, transacetalation can be employed to introduce different acetal protecting groups, which may offer advantages in terms of stability or ease of removal under specific conditions. For example, reaction with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative). Cyclic acetals are often more stable than their acyclic counterparts due to entropic factors. libretexts.org

The equilibrium of the transacetalation reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture, for instance, by distillation.

Role as a Latent Carbonyl Functionality

A primary synthetic utility of the 1,1-diethoxy acetal group in this compound is to serve as a latent, or "masked," carbonyl functionality. orgsyn.org Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for aldehydes. libretexts.org This stability allows for chemical transformations to be carried out on other parts of the molecule, such as the bromoalkyne terminus, without affecting the aldehyde group.

For instance, the bromine atom can participate in nucleophilic substitution or cross-coupling reactions, and the alkyne can undergo various additions or cycloadditions. Once these transformations are complete, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, which can then be used in subsequent reactions like Wittig olefination, reduction to an alcohol, or oxidation to a carboxylic acid. This strategy of protecting a reactive functional group and deprotecting it at a later stage is a cornerstone of modern organic synthesis. libretexts.org

The use of the 1,1-diethoxy acetal as a latent carbonyl is exemplified in the synthesis of complex molecules where the introduction of a reactive aldehyde is required at a late stage. orgsyn.org This approach prevents unwanted side reactions and allows for a more controlled and efficient synthetic route.

Strategic Applications of 4 Bromo 1,1 Diethoxybut 2 Yne in Advanced Organic Synthesis

Design and Synthesis of Complex Molecular Architectures

The structural blueprint of 4-Bromo-1,1-diethoxybut-2-yne (B6249877), Br-CH₂-C≡C-CH(OEt)₂, is inherently suited for the design of complex molecules. The three distinct functional groups—a leaving group (bromide), a π-system (alkyne), and a protected carbonyl (acetal)—can be addressed with high chemoselectivity, allowing for a stepwise elaboration of the molecular structure.

The synthesis of this building block can be conceptualized through methods developed for analogous compounds like 4,4-dialkoxybut-1-ynes. orgsyn.org A common approach involves the reaction of the Grignard derivative of propargyl bromide with an orthoformate ester. orgsyn.org The presence of the propargylic bromide in this compound makes it an excellent electrophile for nucleophilic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Following the initial coupling reaction at the C1 position, the alkyne at C2-C3 and the acetal (B89532) at C4 remain available for further functionalization.

This multi-stage reactivity allows chemists to build molecular complexity in a controlled manner. For instance, a synthetic sequence could begin with the displacement of the bromide by a nucleophile, followed by a metal-catalyzed cross-coupling or cycloaddition reaction involving the alkyne. Finally, the deprotection of the acetal under acidic conditions reveals an aldehyde, which can undergo a host of subsequent reactions such as Wittig olefination, reduction, or oxidation. This strategic orthogonality makes the compound a cornerstone for creating highly substituted and functionalized molecular architectures.

Utilization as a Versatile Bifunctional Building Block

The utility of this compound stems from its identity as a bifunctional (or arguably trifunctional, considering the masked aldehyde) electrophile and building block. The reactivity of its primary functional groups can be selectively harnessed.

Propargylic Bromide: The C-Br bond is susceptible to nucleophilic attack, providing a direct route to introduce a wide array of substituents. This includes reactions with carbanions, amines, thiols, and other nucleophiles to forge new bonds.

Internal Alkyne: The carbon-carbon triple bond is a hub for a multitude of transformations. It can participate in various addition reactions and is a key component in powerful cycloaddition reactions for ring construction. uib.no For example, it can react with azides in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) to form 1,5-disubstituted triazoles. acs.org Furthermore, it is a suitable substrate for reactions like the Pauson-Khand reaction to generate cyclopentenones. researchgate.net

Diethyl Acetal: The acetal group serves as a robust protecting group for an aldehyde functionality. It is stable under a wide range of conditions, including those that are basic, nucleophilic, or involve organometallic reagents, which are often used to react with the other two functional sites. This stability allows for extensive molecular modifications before the aldehyde is unmasked via acid-catalyzed hydrolysis for late-stage functionalization. The analogous compound, 4,4-dimethoxybut-1-yne, is well-regarded as a valuable synthon incorporating a masked aldehyde. orgsyn.org

The table below summarizes the key reactive sites and their potential transformations.

Table 1: Reactivity Profile of this compound

| Reactive Site | Functional Group | Class of Reactions | Potential Products |

|---|---|---|---|

| C1 | Propargylic Bromide | Nucleophilic Substitution | Elongated carbon chains, amines, ethers, thioethers |

| C2-C3 | Internal Alkyne | Cycloadditions, Conjugate Additions, Hydration | Triazoles, cyclopentenones, various heterocycles, ketones |

| C4 | Diethyl Acetal | Deprotection (Hydrolysis) | Aldehydes, which can be further converted to alcohols, carboxylic acids, or alkenes |

Precursor in Natural Product Synthesis

While specific total syntheses employing this compound are specialized, the strategic value of its structural template is well-established through the use of its close analogs. The related compound, 4,4-diethoxybut-1-yne, has been successfully applied in the total synthesis of several natural products. orgsyn.org These syntheses leverage the butyne framework as a four-carbon unit that incorporates a terminal alkyne and a masked aldehyde.

By extension, this compound offers an even more functionalized starting point. It can serve as a key intermediate in the stereocontrolled synthesis of complex biomolecules such as polyketides and lipids. orgsyn.org The propargylic bromide provides an additional handle for coupling with other fragments, making it particularly useful in convergent synthetic strategies where large pieces of a target molecule are prepared separately before being joined together. Its ability to introduce a functionalized four-carbon chain is critical for building the backbones of many complex natural products.

Construction of Novel Heterocyclic and Carbocyclic Systems

The formation of ring structures is a fundamental objective in organic synthesis, and this compound provides multiple pathways to achieve this. Its alkyne functionality is central to the construction of both heterocyclic and carbocyclic systems.

Heterocyclic Synthesis: The internal alkyne is a prime substrate for cycloaddition reactions. A prominent example is the [3+2] cycloaddition with organic azides to furnish highly substituted 1,2,3-triazoles, a core motif in medicinal chemistry and materials science. acs.orgresearchgate.net The regiochemical outcome (1,4- vs. 1,5-disubstitution) can be controlled by the choice of catalyst, with ruthenium catalysts typically favoring the 1,5-isomer from internal alkynes. acs.org Additionally, the compound can be used to synthesize other heterocyclic systems like pyrimidines or pyrans through multi-component reactions or intramolecular cyclization strategies following initial substitution at the bromide position. researchgate.netnih.govthieme-connect.de

Carbocyclic Synthesis: For the assembly of carbocyclic rings, the Pauson-Khand reaction is a powerful tool. This reaction involves the cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to create a cyclopentenone ring. researchgate.net By reacting this compound (or a derivative thereof) with an appropriate alkene, chemists can construct densely functionalized five-membered rings that are common structural units in many biologically active molecules.

The table below outlines the ring systems accessible from this versatile building block.

Table 2: Ring Construction Using this compound

| Ring Type | Ring System | Reaction Class | Description |

|---|---|---|---|

| Heterocycle | 1,2,3-Triazole | [3+2] Azide-Alkyne Cycloaddition | Reaction of the alkyne with an organic azide, often catalyzed by copper or ruthenium. acs.org |

| Heterocycle | Pyrimidine | Multi-component Condensation | Condensation with reagents like ammonium (B1175870) acetate (B1210297) and an aldehyde derivative. thieme-connect.de |

| Carbocycle | Cyclopentenone | Pauson-Khand Reaction | [2+2+1] cycloaddition of the alkyne, an alkene, and carbon monoxide. researchgate.net |

Advanced Characterization and Mechanistic Elucidation of 4 Bromo 1,1 Diethoxybut 2 Yne Chemistry

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, including their reactivity and spectroscopic properties. For a molecule like 4-Bromo-1,1-diethoxybut-2-yne (B6249877), such studies would be invaluable.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions. For instance, in nucleophilic substitution reactions where the bromine atom is displaced, or in addition reactions across the alkyne, DFT could predict the most likely reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. Studies on related bromoalkynes have successfully employed DFT to understand reaction mechanisms, such as the stereoselectivity in Ni-catalyzed cyclization/carboxylation reactions. However, no specific DFT analysis for the reaction pathways of this compound has been reported.

Transition State Geometries and Energy Calculations

A critical aspect of understanding a chemical reaction is the characterization of its transition state. Computational methods, particularly DFT, can be used to locate and calculate the geometry and energy of transition states. For reactions involving this compound, identifying the transition state structures would provide insight into the stereochemistry and regioselectivity of the reaction. For example, in a potential cycloaddition reaction, the geometry of the transition state would reveal whether the reaction proceeds through a concerted or stepwise mechanism. While computational studies on the transition states of various acetylenic compounds exist, data specific to this compound is not available in the current body of scientific literature.

Spectroscopic Methods for Structural and Mechanistic Investigations

Spectroscopic techniques are fundamental for the structural elucidation of new compounds and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a wealth of information. The ¹H NMR spectrum would be expected to show signals for the ethoxy protons (a triplet and a quartet), the acetal (B89532) proton (a singlet or triplet depending on coupling), and the methylene (B1212753) protons adjacent to the bromine. The chemical shifts and coupling constants would be diagnostic of the electronic environment of each proton. Similarly, the ¹³C NMR spectrum would show distinct signals for the alkyne carbons, the acetal carbon, the methylene carbon bearing the bromine, and the ethoxy carbons.

While NMR data for related acetylenic acetals and bromoalkanes are well-documented, a detailed, assigned NMR spectrum for this compound is not publicly available. Such data would be crucial for confirming its synthesis and for identifying products in subsequent reactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethoxy) | ~1.2 | Triplet |

| CH₂ (ethoxy) | ~3.6 | Quartet |

| CH (acetal) | ~5.4 | Singlet/Triplet |

| CH₂Br | ~4.0 | Singlet/Triplet |

Note: These are estimated values based on analogous structures and have not been experimentally verified for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C H₃ (ethoxy) | ~15 |

| C H₂ (ethoxy) | ~60 |

| C H (acetal) | ~90 |

| C H₂Br | ~25 |

| C ≡C-CH₂Br | ~80 |

| C≡C -CH₂Br | ~75 |

Note: These are estimated values based on analogous structures and have not been experimentally verified for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. The C-O stretching of the ether linkages would appear in the region of 1050-1150 cm⁻¹. The C≡C triple bond stretch would be observed around 2260-2100 cm⁻¹, although this can be weak for internal alkynes. The C-Br stretch would be found in the fingerprint region, typically below 690 cm⁻¹. The presence and position of these bands would confirm the key functional groups of the molecule. While general IR data for bromoalkynes and acetals exist, a specific, fully analyzed IR spectrum for this compound is not available.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (alkane) | 2850-2960 |

| C≡C (alkyne) | 2100-2260 |

| C-O (ether) | 1050-1150 |

| C-Br | 500-690 |

Note: These are general ranges and the exact positions for this compound have not been experimentally determined.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm its molecular weight (221.09 g/mol for the most common isotopes). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool. The fragmentation pattern would provide further structural information. Expected fragmentation pathways could include the loss of an ethoxy group, cleavage of the C-Br bond, and other rearrangements. While general fragmentation patterns for bromoalkanes and acetals are known, a detailed mass spectral analysis of this compound has not been published.

Future Research Directions and Emerging Trends for 4 Bromo 1,1 Diethoxybut 2 Yne

Development of Enantioselective and Diastereoselective Transformations

The creation of chiral molecules with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The structure of 4-Bromo-1,1-diethoxybut-2-yne (B6249877) offers multiple avenues for the development of enantioselective and diastereoselective reactions.

Future research is likely to focus on the catalytic asymmetric transformation of the propargylic bromide group. The development of transition metal-catalyzed enantioselective propargylic substitutions is a rapidly advancing field. nih.gov For instance, nickel-catalyzed enantioselective arylation of propargylic radicals derived from propargylic bromides has been demonstrated as a powerful method for creating chiral centers. nih.gov The application of similar nickel-based catalytic systems, in conjunction with chiral ligands, to this compound could provide a direct route to enantioenriched products. Furthermore, photoredox cobalt-catalyzed propargylation of aldehydes with racemic propargyl precursors has emerged as a stereoconvergent process, offering high regio-, diastereo-, and enantioselectivity. oup.com Adapting such dual catalytic systems to reactions involving this compound could unlock novel and efficient pathways to complex chiral molecules. oup.com

The acetal (B89532) group also presents opportunities for diastereoselective reactions. Research has shown that a remote carbonyl group can influence the stereochemical outcome of nucleophilic substitution reactions of acyclic acetals through the formation of a cyclic dioxocarbenium ion intermediate. acs.org While this compound itself does not possess a remote carbonyl, its derivatization to introduce such a directing group could enable highly diastereoselective transformations at or near the acetal carbon. The interplay between the stereocenter at the propargylic position and the acetal group could lead to the synthesis of molecules with multiple, well-defined stereocenters.

The alkyne moiety can also be a target for stereoselective transformations. Asymmetric hydroboration or hydrogenation of the triple bond, catalyzed by chiral metal complexes, could introduce new stereocenters. Chiral Lewis acid catalysis is another promising avenue for achieving enantioselective reactions involving alkynes. researchgate.net

Table 1: Potential Stereoselective Transformations of this compound

| Transformation | Potential Catalytic System | Stereochemical Outcome |

|---|---|---|

| Asymmetric Propargylic Substitution | Chiral Nickel or Copper Catalysts | Enantioselective C-C or C-X bond formation |

| Stereoconvergent Propargylation | Photoredox/Cobalt Dual Catalysis | Enantio- and Diastereoselective addition to electrophiles |

| Diastereoselective Acetal Modification | Introduction of a directing group followed by nucleophilic substitution | Diastereoselective functionalization |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. The properties of this compound make it a suitable candidate for such modern synthetic methodologies.

Flow chemistry is particularly well-suited for reactions involving hazardous reagents or intermediates, or those that are highly exothermic. The synthesis and manipulation of organobromides can be hazardous, and the use of continuous flow can mitigate these risks by minimizing the volume of reactive material at any given time. nih.gov Furthermore, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. nih.gov The development of a continuous flow process for the synthesis of propargylic amines from propargylic alcohols has been reported, demonstrating the feasibility of handling related structures in flow. nih.gov Future work could focus on developing a continuous process for the synthesis of this compound itself, or for its subsequent transformations, such as nucleophilic substitutions or coupling reactions.

The modular nature of this compound, with its distinct functional groups, also makes it an attractive building block for automated synthesis platforms. Automated glycan assembly, for example, has utilized alkyne-functionalized linkers for the synthesis of oligosaccharides. acs.org The alkyne in this compound could be similarly employed to attach it to a solid support, followed by automated, sequential reactions involving the propargyl bromide and, after deprotection, the aldehyde. This would allow for the rapid, automated synthesis of libraries of complex molecules for applications in drug discovery and materials science.

Exploration of Green Chemistry Methodologies for Synthesis and Application

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in both academic and industrial research. Future research on this compound will likely incorporate these principles in several ways.

One area of focus will be the development of greener synthetic routes to the compound itself and its derivatives. This could involve the use of recyclable catalysts, such as polysiloxane-encapsulated metal nanoparticles, for alkyne functionalization reactions. nih.gov The use of sustainable solvents is another key aspect of green chemistry. solubilityofthings.com Research into the use of bio-based solvents or solvent-free reaction conditions for reactions involving organobromides and alkynes could significantly reduce the environmental footprint of these processes. rsc.orgnih.gov For instance, cyclopentyl methyl ether has been suggested as a potential replacement for non-polar organic solvents like hexane (B92381) and toluene. nih.gov

Catalytic C-H functionalization represents an atom-economical approach to forming new chemical bonds, and its application to alkynes is a growing area of research. acs.orgchemrxiv.org Developing methods for the direct C-H functionalization of the diethoxybutane backbone of the molecule, or for C-H activation at the propargylic position, would be a significant advancement in the green synthesis of its derivatives. Iron-based catalytic systems, which are inexpensive and earth-abundant, have shown promise for the functionalization of propargylic C-H bonds. nih.govacs.org

Photocatalysis is also emerging as a powerful green tool in organic synthesis. rsc.org The use of visible light to drive chemical reactions can often proceed under milder conditions and with higher selectivity than traditional thermal methods. Exploring photocatalytic transformations of this compound, such as radical-mediated additions to the alkyne or substitutions at the propargylic position, could lead to novel and sustainable synthetic methods.

Table 2: Potential Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to this compound |

|---|---|

| Use of Recyclable Catalysts | Heterogeneous or encapsulated catalysts for synthesis and functionalization |

| Use of Sustainable Solvents | Bio-based solvents (e.g., ethyl lactate, glycerol) or supercritical fluids (e.g., scCO₂) |

| Atom Economy | Catalytic C-H functionalization to avoid pre-functionalized starting materials |

Potential in Materials Science and Polymer Chemistry Beyond Traditional Applications

The presence of a reactive alkyne and a propargyl bromide group makes this compound a promising monomer or precursor for the synthesis of advanced materials and polymers.

Alkynes are versatile building blocks for a wide range of polymers, including conjugated polymers with interesting electronic and optical properties. oup.comopenaccesspub.org For example, poly(p-phenylene vinylene) (PPV), a conductive polymer used in light-emitting diodes, can be synthesized from alkyne-containing precursors. rsc.orgwikipedia.org The diethoxybutyne core of this compound could potentially be incorporated into the backbone of PPV-type polymers, with the bromo and acetal functionalities allowing for further modification and tuning of the material's properties. The synthesis of cyclic polymers from alkyne monomers has also been reported, leading to materials with unique physical properties compared to their linear counterparts. rsc.orgoborolabs.com

The propargyl group is known to be a useful moiety for introducing functionality into polymers. rawsource.com For instance, propargyl alcohol is used as a precursor in the creation of advanced materials with enhanced mechanical and thermal stability. rawsource.com The propargyl bromide of this compound could be used in a similar fashion, for example, in post-polymerization modification to introduce the diethoxybutyne unit onto an existing polymer chain. This could be achieved through reactions such as nucleophilic substitution or radical polymerization.

Furthermore, the alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a highly efficient and versatile method for linking molecules together. This opens up possibilities for using this compound in the synthesis of dendrimers, cross-linked polymers, and surface-functionalized materials. The bifunctional nature of the molecule, with the alkyne and the propargyl bromide, allows for orthogonal functionalization, where each group can be reacted independently to create complex macromolecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.